Propotox M

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

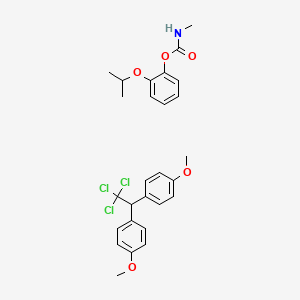

Propotox M, also known as this compound, is a useful research compound. Its molecular formula is C27H30Cl3NO5 and its molecular weight is 554.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the primary mechanisms of action of Propotox M in cellular models, and how can researchers design experiments to validate these mechanisms?

- Methodological Answer : Begin by framing the research question using the PICOT framework (Population: specific cell lines; Intervention: this compound dosage; Comparison: untreated/control groups; Outcome: molecular pathways affected; Time: exposure duration) . Use in vitro assays (e.g., Western blotting, CRISPR knockouts) to isolate target proteins. Validate findings via dose-response curves and control experiments with known inhibitors. Reference existing studies on structurally analogous compounds to identify candidate pathways .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Follow OECD guidelines for in vivo pharmacokinetic studies, including bioavailability, half-life, and tissue distribution analyses. Use HPLC-MS for quantification, ensuring calibration with certified reference materials. Include control groups to account for metabolic variability. Document parameters such as administration route (oral vs. intravenous) and sampling intervals .

Q. How can researchers mitigate confounding variables when analyzing this compound’s efficacy in heterogeneous biological systems?

- Methodological Answer : Implement randomized block designs or stratified sampling to control for biological variability. Use multivariate regression to adjust for covariates (e.g., age, genetic background). Validate results through sensitivity analyses and replication across independent cohorts .

Advanced Research Questions

Q. How should contradictory findings about this compound’s neurotoxic effects be reconciled across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Evaluate methodological disparities (e.g., dosing regimes, endpoint measurements) using subgroup analyses. Validate hypotheses via in silico modeling (molecular docking) or ex vivo electrophysiology to identify threshold toxicity levels .

Q. What experimental designs are optimal for isolating this compound’s long-term effects in longitudinal studies?

- Methodological Answer : Use crossover or factorial designs to minimize attrition bias. Employ blinded outcome assessments and periodic biomarker monitoring (e.g., oxidative stress markers). Integrate interim analyses to adjust for adaptive sampling. Ensure statistical power calculations account for expected dropout rates .

Q. How can researchers address reproducibility challenges in this compound’s in vitro to in vivo extrapolation (IVIVE)?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific permeability coefficients and metabolic rates. Validate models using human organ-on-a-chip systems or 3D co-cultures. Compare predictions with in vivo data from multiple species to identify scaling factors .

Q. What strategies are effective for integrating omics data (transcriptomics, proteomics) to elucidate this compound’s polypharmacology?

- Methodological Answer : Apply pathway enrichment analysis (e.g., DAVID, KEGG) to omics datasets. Use machine learning (random forests, neural networks) to prioritize high-confidence targets. Cross-reference with chemical proteomics data (e.g., affinity purification-MS) to confirm binding interactions. Triangulate findings using CRISPR-Cas9 functional screens .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze non-linear dose-response relationships observed with this compound?

- Methodological Answer : Fit data to sigmoidal (Hill equation) or biphasic models using nonlinear regression. Compare model fits via Akaike Information Criterion (AIC). Report confidence intervals for EC₅₀/IC₅₀ values. Use bootstrapping to assess robustness, especially with small sample sizes .

Q. What methodologies are recommended for validating computational predictions of this compound’s metabolite toxicity?

- Methodological Answer : Combine in silico tools (e.g., ADMET Predictor, MetaSite) with in vitro hepatic microsome assays. Quantify reactive metabolites via trapping agents (e.g., glutathione adducts). Correlate findings with in vivo histopathology data. Use structural alerts from databases like ToxTree to flag high-risk metabolites .

Q. Ethical and Methodological Rigor

Q. How can researchers ensure ethical rigor in studies involving this compound’s teratogenic risk assessment?

- Methodological Answer : Adhere to ICH S5(R3) guidelines for developmental toxicity studies. Use zebrafish or rodent models with predefined humane endpoints. Include positive controls (e.g., thalidomide) and blinded morphological assessments. Submit protocols to institutional animal care committees for approval .

Q. What steps are critical for minimizing measurement bias in high-throughput screening of this compound derivatives?

- Methodological Answer : Normalize raw data using plate controls (Z’-factor > 0.5). Apply batch correction algorithms (e.g., ComBat) to account for inter-run variability. Validate hits with orthogonal assays (e.g., SPR for binding affinity). Document all preprocessing steps in FAIR-compliant repositories .

Q. Tables for Reference

Table 1 : Key Experimental Parameters for this compound Studies

Table 2 : Common Pitfalls and Mitigation Strategies

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Low reproducibility in assays | Standardize protocols; use reference compounds | |

| Confounding in longitudinal data | Adaptive sampling; mixed-effects models |

属性

CAS 编号 |

52019-49-5 |

|---|---|

分子式 |

C27H30Cl3NO5 |

分子量 |

554.9 g/mol |

IUPAC 名称 |

1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;(2-propan-2-yloxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C16H15Cl3O2.C11H15NO3/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h3-10,15H,1-2H3;4-8H,1-3H3,(H,12,13) |

InChI 键 |

NNLISXGGCDXVJG-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

规范 SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

Key on ui other cas no. |

52019-49-5 |

同义词 |

Propotox M |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。